3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid

NRF2 activation Keap1 inhibition oxidative stress

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1250040-93-7; molecular formula C₁₀H₁₁FO₃; molecular weight 198.19 g/mol) is a fluorinated β-hydroxypropanoic acid derivative that bears a 4-fluoro-2-methylphenyl substituent at the C3 position. The compound features a β-hydroxy acid scaffold appended to an ortho-methyl, para-fluoro-substituted aromatic ring, a precise substitution pattern that distinguishes it from regioisomeric analogs.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B13585223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(CC(=O)O)O
InChIInChI=1S/C10H11FO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)
InChIKeyASKWCDQFGUWDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid: Technical Baseline and Procurement Context


3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1250040-93-7; molecular formula C₁₀H₁₁FO₃; molecular weight 198.19 g/mol) is a fluorinated β-hydroxypropanoic acid derivative that bears a 4-fluoro-2-methylphenyl substituent at the C3 position . The compound features a β-hydroxy acid scaffold appended to an ortho-methyl, para-fluoro-substituted aromatic ring, a precise substitution pattern that distinguishes it from regioisomeric analogs. It is available as a research chemical from multiple suppliers at a typical purity of 98%, with a calculated LogP of 1.64 and a topological polar surface area (TPSA) of 57.53 Ų . The (3R)-enantiomer is also described under CAS 2227687-77-4 [1]. This compound serves primarily as a synthetic building block and core substructure in patent-disclosed bioactive molecules targeting NRF2 and GPR40 pathways.

Why 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid Cannot Be Freely Substituted by In-Class Analogs


The 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid scaffold occupies a structurally constrained chemical space where the ortho-methyl/para-fluoro arrangement on the aromatic ring, combined with the β-hydroxypropanoic acid backbone, is not interchangeable with common analogs. The 3-methyl regioisomer (3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid, CAS 1250827-68-9) differs in both calculated LogP (1.64 vs. 1.64) and steric presentation, despite identical molecular weight . The deoxy analog (3-(4-fluoro-2-methylphenyl)propanoic acid, CAS 137466-13-8) lacks the β-hydroxyl group essential for hydrogen-bonding interactions in biological targets, resulting in a molecular weight reduction from 198.19 to 182.19 g/mol and a loss of one hydrogen-bond donor . This ortho-fluoro, ortho-methyl phenyl motif appears in GSK patent US10144731 as an NRF2-targeting substructure, where complex derivatives bearing this moiety achieve Keap1 IC₅₀ values of 55 nM [1]. Substitution of the fluoro for chloro or the hydroxyl for amino would fundamentally alter electronic properties, hydrogen-bonding capacity, and, consequently, target engagement profiles.

Quantitative Differentiation Evidence for 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid Versus Closest Analogs


NRF2 Pathway Engagement: Keap1 Binding Affinity of Derivatives Incorporating the 4-Fluoro-2-methylphenyl Motif

Two complex derivatives incorporating the 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid core substructure were disclosed in GSK patent US10144731 as NRF2 regulators. Example 158 (BDBM304850) and Example 238 (BDBM304934) both demonstrated an IC₅₀ of 55 nM against recombinant human Keap1 Kelch domain (residues 321–609) in a fluorescence-based competition assay [1]. The corresponding NQO1 cellular activation EC₅₀ was 5.50 × 10³ nM (5.5 μM) for both compounds [1]. While these values are for elaborated derivatives rather than the fragment itself, they establish a quantitative benchmark: the 4-fluoro-2-methylphenyl substructure supports nanomolar target engagement when properly elaborated, and this substitution pattern is conserved across multiple active examples in the patent [2]. The 3-methyl regioisomer (4-fluoro-3-methylphenyl) is absent from this patent series, suggesting the ortho-methyl/para-fluoro arrangement is a structure–activity relationship (SAR) determinant for Keap1 binding.

NRF2 activation Keap1 inhibition oxidative stress

Physicochemical Differentiation: Calculated LogP of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid vs. Positional Isomers

The calculated LogP for 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid is 1.64222, as reported on the ChemScene technical datasheet . The positional isomer 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid has a calculated LogP of 1.63678 as reported on the Fluorochem datasheet . The difference of ΔLogP ≈ 0.005, while small, reflects the distinct spatial orientation of the methyl group relative to the fluorine atom and the hydroxypropanoic acid side chain. More significantly, the deoxy analog 3-(4-fluoro-2-methylphenyl)propanoic acid (molecular weight 182.19, lacking the β-hydroxyl) has a higher predicted LogP and reduced hydrogen-bond donor count (1 vs. 2 donors for the target compound) . The presence of the β-hydroxyl group in the target compound increases TPSA (57.53 Ų) and provides an additional hydrogen-bond donor/acceptor site, directly impacting solubility and protein-binding characteristics relative to the deoxy analog.

lipophilicity physicochemical profiling drug-likeness

GPR40 Full Agonist Lead Identification: The 4-Fluoro-2-methylphenyl Motif in Dual Gq/Gs Pathway Activators

In a 2021 structure–activity relationship study, Zhao et al. identified compound 4k (3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) as a GPR40 full agonist lead [1]. This compound, which incorporates the 4-fluoro-2-methylphenyl moiety identical to the target compound, activated both Gq and Gs signaling pathways—a dual-pathway activation profile characteristic of full agonists and not observed with partial agonists such as TAK-875 [1]. By contrast, compound 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid), which replaces the 4-fluoro-2-methylphenyl with a 2,5-dimethylphenyl group, showed a different efficacy profile [1]. In vivo, 4o significantly improved glycemic control in both C57BL/6J and db/db mice and increased plasma-active GLP-1 levels [1]. Although the free β-hydroxypropanoic acid itself was not directly assayed, the 4-fluoro-2-methylphenyl motif is the aryl component that distinguishes the full-agonist chemotype from the partial-agonist series. The WO 2012/136221A1 patent similarly claims ortho-fluoro-substituted phenylpropanoic acid derivatives as GPR40 modulators for metabolic disease [2].

GPR40 agonism type 2 diabetes insulin secretion

β-Hydroxy vs. α-Hydroxy Regioisomer: Synthetic Intermediate Utility for Chiral 3-Aryl-3-hydroxypropanoate Derivatives

The target compound positions the hydroxyl group at the C3 (β) position relative to the carboxylic acid, distinguishing it from the α-hydroxy isomer 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid (CAS 1600281-77-3) . The β-hydroxy arrangement enables access to (3R)-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 2227687-77-4), a defined chiral intermediate [1]. This chiral β-hydroxy acid scaffold is structurally analogous to intermediates used in the synthesis of 3-aryl-2-hydroxypropanoic acid derivatives claimed for insulin resistance indications [2]. The ethyl ester derivative (ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate) is directly accessible via esterification with ethanol, enabling further elaboration at the carboxylate while preserving the β-hydroxyl for subsequent functionalization . The α-hydroxy isomer, by contrast, presents a different reactivity profile due to the proximity of the hydroxyl to the carboxylic acid group, which facilitates lactonization and alters protection/deprotection strategies.

chiral building block enantioselective synthesis pharmaceutical intermediate

Commercial Availability and Purity Benchmarking: Supplier Comparison for Procurement Decision-Making

The target compound 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid is commercially available at 98% purity from multiple suppliers including ChemScene (Cat. No. CS-0345543) and CymitQuimica (Ref. 10-F739849, branded Fluorochem) . The 3-methyl regioisomer 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid is available at equivalent 98% purity from Fluorochem (Product F739844) , establishing pricing and availability parity between the two positional isomers. The deoxy analog 3-(4-fluoro-2-methylphenyl)propanoic acid is available at 99% purity from select suppliers . The (3R)-chiral enantiomer of the target compound (CAS 2227687-77-4) is listed in the MolInstincts database, though its commercial availability may be more limited than the racemate, which is a critical procurement consideration for stereochemically defined synthesis . Storage conditions for the target compound require sealed containers at 2–8°C in dry conditions .

chemical procurement purity specification vendor comparison

Halogen Substitution Impact: Fluorine vs. Chlorine Electronic Effects on Aryl Ring Reactivity

The 4-fluoro substituent in the target compound imparts distinct electronic properties compared to the corresponding 4-chloro analog. Fluorine is the most electronegative element (Pauling electronegativity 3.98 vs. 3.16 for chlorine), and the fluoro substituent exerts a stronger electron-withdrawing inductive effect (-I) while also donating electron density through resonance (+M) via its lone pairs [1]. This dual electronic character modulates the electron density of the aromatic ring differently from chloro substitution, which has a weaker -I effect and a more polarizable van der Waals radius (1.75 Å for Cl vs. 1.47 Å for F). In the context of ortho-fluoro-substituted phenylpropanoic acid GPR40 modulators disclosed in WO 2012/136221A1, the ortho-fluoro substitution on the phenyl ring is explicitly claimed as a structural feature for metabolic disease treatment, indicating that fluoro is preferred over other halogens in this chemotype [2]. While no direct head-to-head fluoro-vs.-chloro binding data are available for the free β-hydroxypropanoic acid fragment, the patent specificity for fluoro substitution supports its differentiated role.

halogen bonding electronic effects medicinal chemistry SAR

Recommended Application Scenarios for 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic Acid Based on Quantitative Differentiation Evidence


NRF2/Keap1 Inhibitor Lead Optimization: Fragment Elaboration Starting from a Validated Substructural Motif

The 4-fluoro-2-methylphenyl motif is present in multiple GSK NRF2 regulators (US10144731) with Keap1 IC₅₀ of 55 nM and NQO1 cellular EC₅₀ of 5.5 μM for elaborated derivatives [1]. Medicinal chemistry teams pursuing NRF2 activation can use 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid as a fragment starting point for structure-based elaboration, leveraging the carboxylic acid and β-hydroxyl groups as synthetic handles. The availability of the (3R)-enantiomer (CAS 2227687-77-4) enables stereochemically controlled SAR exploration [2]. The 3-methyl regioisomer is not represented in the disclosed SAR series, reinforcing the specificity of the 2-methyl substitution pattern for this target class [1].

GPR40 Full Agonist Chemotype Development: Building Block for Dual Gq/Gs Pathway Activators

The 4-fluoro-2-methylphenyl substructure is the distinguishing aryl component in compound 4k, a GPR40 full agonist that activates both Gq and Gs signaling pathways—a profile not achieved by partial agonists such as TAK-875 [1]. The ortho-fluoro substitution pattern is explicitly claimed in patent WO 2012/136221A1 as a GPR40 modulator for type 2 diabetes and metabolic disease [2]. Synthetic chemistry groups can employ 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid as a direct precursor to GPR40-targeting compound libraries, with the β-hydroxyl and carboxylic acid providing orthogonal functionalization points for scaffold decoration [1].

Chiral β-Hydroxy Acid Intermediate Supply for Asymmetric Synthesis Programs

The (3R)-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid enantiomer (CAS 2227687-77-4) provides a defined chiral center for asymmetric synthesis of pharmaceutical intermediates [1]. Unlike the α-hydroxy isomer, which is prone to lactonization and presents different protection requirements, the β-hydroxy arrangement offers greater synthetic flexibility for esterification, etherification, and oxidation reactions [2]. The ethyl ester derivative is directly accessible via Fischer esterification with ethanol, enabling carboxylate protection while preserving the β-hydroxyl for subsequent transformations . This application scenario is particularly relevant for process chemistry groups requiring multi-gram to kilogram quantities of chirally pure building blocks.

Fluorine-Containing Fragment Library Design for 19F NMR-Based Screening Campaigns

The presence of a single fluorine atom in the 4-position of the aromatic ring makes 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid a candidate for inclusion in 19F NMR-based fragment screening libraries [1]. The compound's moderate molecular weight (198.19 g/mol), favorable LogP (1.64), and dual hydrogen-bond donor/acceptor capability (2 donors, 2 acceptors) align with fragment-like physicochemical property guidelines [2]. The 4-fluoro substituent provides a spectroscopic handle for ligand-observed 19F NMR experiments, while the carboxylic acid and β-hydroxyl groups offer aqueous solubility for biochemical assay compatibility. Compared to the 4-chloro analog, the fluorine atom provides a sharper NMR signal and avoids the quadrupolar broadening associated with chlorine isotopes [1].

Quote Request

Request a Quote for 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.